molecular formula C14H19ClN2O B5126924 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide

3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide

Cat. No. B5126924
M. Wt: 266.76 g/mol
InChI Key: GNKGTBJDHMEDAH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as CM156, is a small molecule drug that has shown potential in preclinical studies for the treatment of various diseases. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Diego. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which can lead to the silencing of genes. This compound has been shown to inhibit HDAC activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease, it has been shown to reduce beta-amyloid plaque accumulation and improve cognitive function in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide in laboratory experiments is its high purity and yield, making it suitable for use in a wide range of assays. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects fully. Additionally, its potential therapeutic applications have not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to investigate its mechanism of action fully and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acrylate to form an intermediate compound. The intermediate is then reacted with N,N-dimethylpropylamine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in laboratory experiments.

Scientific Research Applications

3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide has been studied extensively for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's pathology. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-17(2)11-3-10-16-14(18)9-6-12-4-7-13(15)8-5-12/h4-9H,3,10-11H2,1-2H3,(H,16,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKGTBJDHMEDAH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.